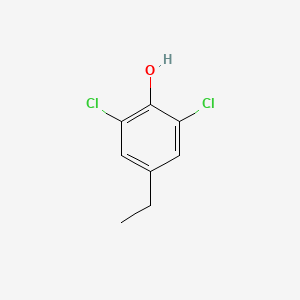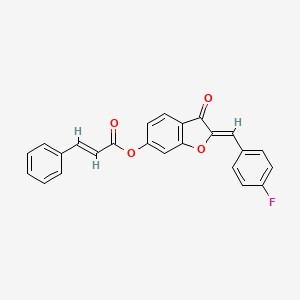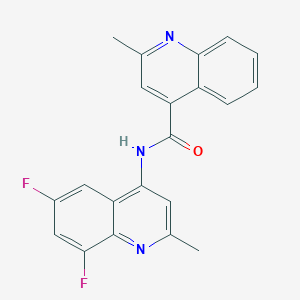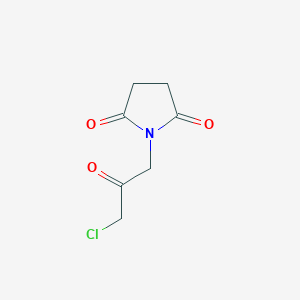
2,6-Dichloro-4-ethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-ethylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of two chlorine atoms and an ethyl group attached to a benzene ring with a hydroxyl group. This compound is known for its antiseptic properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-4-ethylphenol can be synthesized through several methods. One common method involves the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid . Another method includes the decomposition of the diazotate of 2,6-dichloro-4-aminophenol . Additionally, it can be prepared by the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid in quinoline or dimethylaniline .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chlorination processes. These processes typically involve the use of chlorinating agents such as sulfuryl chloride and controlled reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 2,6-Dichloro-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Dichloroquinones.
Reduction: Chlorinated phenols with fewer chlorine atoms.
Substitution: Phenols with different substituents replacing chlorine atoms.
科学研究应用
2,6-Dichloro-4-ethylphenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6-Dichloro-4-ethylphenol involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to its antiseptic and pesticidal effects .
相似化合物的比较
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 4-Ethylphenol
Comparison: 2,6-Dichloro-4-ethylphenol is unique due to the presence of both chlorine atoms and an ethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other chlorinated phenols .
属性
CAS 编号 |
7495-69-4 |
|---|---|
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC 名称 |
2,6-dichloro-4-ethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3 |
InChI 键 |
YOZUFBIHVJFQBS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester](/img/structure/B15111489.png)
![3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B15111497.png)
![4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid](/img/structure/B15111500.png)

![5-chloro-N-(3-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15111515.png)

![1-(2,2-difluoroethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15111529.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 1-[[1-(methylsulfonyl)-2-piperidinyl]methyl]-](/img/structure/B15111534.png)
![4-{2-[4-(azepan-1-ylsulfonyl)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B15111538.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111542.png)
![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B15111548.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15111557.png)
![(2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B15111560.png)
